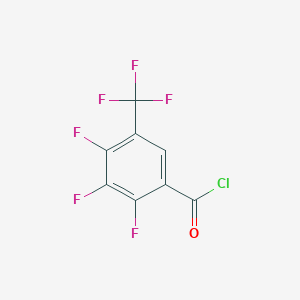

N-alpha-Z-N-beta-allyloxycarbonyl-D-2,3-diaminopropionic acid dicyclohexylammonium salt (Cbz-D-Dap(Alloc-OH).DCHA)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

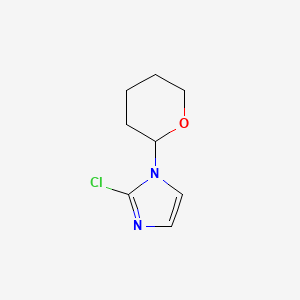

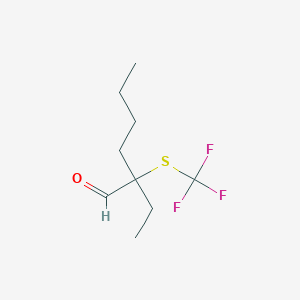

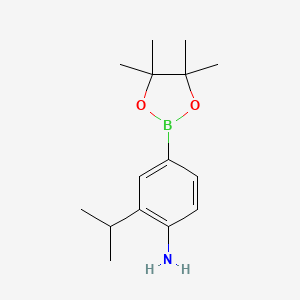

N-alpha-Z-N-beta-allyloxycarbonyl-D-2,3-diaminopropionic acid dicyclohexylammonium salt (Cbz-D-Dap(Alloc-OH).DCHA) is a chemical compound with the molecular formula C16H18N2O6•C12H23N . It has a molecular weight of 503.6 . This compound is intended for research use only and is not intended for diagnostic or therapeutic use .

Physical And Chemical Properties Analysis

This compound appears as a white crystalline powder . It has a melting point of 169-175°C . It should be stored at 0-8°C .科学的研究の応用

Peptide Synthesis and Solid-Phase Peptide Chemistry

Z-D-Dap(Alloc).DCHA is a valuable building block in peptide synthesis. Its N-alpha-Z-N-beta-allyloxycarbonyl (Alloc) protecting group allows for selective deprotection during solid-phase peptide chemistry. Researchers use Alloc-protected amino acids to construct peptide sequences efficiently, minimizing racemization and side reactions .

Drug Development and Medicinal Chemistry

Amide bonds are prevalent in drug molecules due to their stability and biological relevance. Z-D-Dap(Alloc).DCHA can serve as a precursor for designing novel drugs. Medicinal chemists utilize it to create amide linkages in drug candidates, especially those targeting enzymes, receptors, or other biological macromolecules .

Protein Modification and Bioconjugation

Researchers employ Z-D-Dap(Alloc).DCHA for site-specific protein modification. By introducing this amino acid derivative into proteins, they can selectively attach functional groups (e.g., fluorophores, PEG chains, or affinity tags) via amide bond formation. This technique aids in studying protein function, localization, and interactions .

Chemical Biology and Proteomics

In chemical biology, Z-D-Dap(Alloc).DCHA plays a role in designing synthetic peptides that mimic natural protein domains. These peptides help elucidate protein-protein interactions, enzyme mechanisms, and cellular processes. Additionally, proteomics studies benefit from its use in stable isotope labeling for quantitative mass spectrometry analysis .

Materials Science and Surface Modification

Z-D-Dap(Alloc).DCHA can be incorporated into polymer structures or surface coatings. Researchers explore its potential in creating functional materials, such as hydrogels, nanoparticles, or drug-delivery systems. The amide linkage provides stability, while the allyloxycarbonyl group allows for controlled release of encapsulated compounds .

Chemical Education and Laboratory Demonstrations

Educators use Z-D-Dap(Alloc).DCHA as a teaching tool in organic chemistry labs. Students learn about protecting groups, peptide synthesis, and amide bond formation. Demonstrations involving Alloc deprotection and subsequent reactions provide practical insights into synthetic strategies .

作用機序

特性

IUPAC Name |

N-cyclohexylcyclohexanamine;(2R)-2-(phenylmethoxycarbonylamino)-3-(prop-2-enoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O6.C12H23N/c1-2-8-22-14(20)16-9-12(13(18)19)17-15(21)23-10-11-6-4-3-5-7-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-7,12H,1,8-10H2,(H,16,20)(H,17,21)(H,18,19);11-13H,1-10H2/t12-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIMJZSGSWDHYDY-UTONKHPSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)NC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H41N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-D-Dap(Alloc).DCHA | |

CAS RN |

1423018-03-4 |

Source

|

| Record name | D-Alanine, N-[(phenylmethoxy)carbonyl]-3-[[(2-propen-1-yloxy)carbonyl]amino]-, N-cyclohexylcyclohexanamine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423018-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[Perfluoro-(1',1',2'-trimethyl)propoxy]acetyl chloride; 97%](/img/structure/B6342546.png)

![N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-D-valinol](/img/structure/B6342648.png)